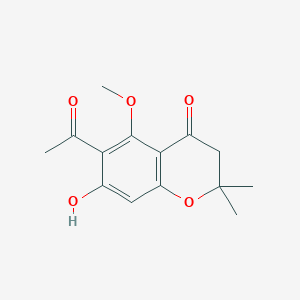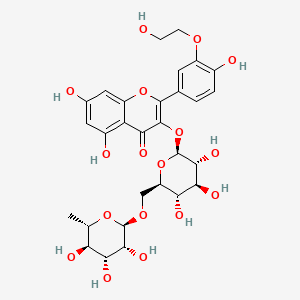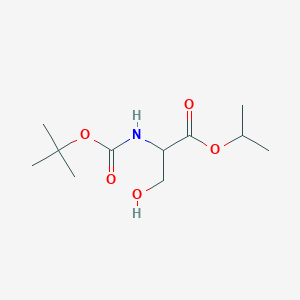
Lazucirnon
Übersicht
Beschreibung
Lazucirnon, also known as AKST4290 or ALK4290, is a synthetic organic compound . It is an investigational drug developed by Alkahest . It is being studied for its potential use in the treatment of wet age-related macular degeneration (wAMD), Parkinson’s disease, and inflammatory diseases . The drug is formulated as a film-coated tablet and is administered orally .
Molecular Structure Analysis
Lazucirnon has the molecular formula C27H34ClN5O3 . Its molecular weight is 512.044 . The InChI key of Lazucirnon is DWKNOLCXIFYNFV-HSZRJFAPSA-N . The exact structure of Lazucirnon can be found in the NIH ChemIDplus chemical information resource .
Physical And Chemical Properties Analysis
Lazucirnon’s physical and chemical properties include its molecular weight (512.044), molecular formula (C27H34ClN5O3), and InChI key (DWKNOLCXIFYNFV-HSZRJFAPSA-N) . Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Overview of Lazucirnon in Research
Lazucirnon, as a subject of scientific research, encompasses various fields and applications. The following sections detail different aspects of Lazucirnon's applications in scientific research, as gathered from relevant literature.
Advancements in Analytical Techniques
- Bioimaging Mass Spectrometry : Lazucirnon has been a focus in bioimaging using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), an advanced technique for quantifying trace elements and isotopes within tissue sections. This method has significantly contributed to biomedical research, notably in areas like brain and cancer research, and in studies related to drug development and environmental science (Becker, Matusch, & Wu, 2014).
- Review of LA-ICP-MS Applications : Another study emphasizes the importance of LA-ICP-MS in the analysis of biological samples, including the study of Lazucirnon. This technique's high sensitivity makes it particularly useful for bioimaging of metals and metalloids in medical research, and for ecological and toxicological assessments in humans, animals, and plants (Pozebon, Scheffler, Dressler, & Nunes, 2014).
Contributions to Learning and Data Analysis
- Learning Analytics (LA) and Educational Data Mining : Lazucirnon's role in the field of Learning Analytics (LA) and Educational Data Mining is highlighted in several studies. These explore how LA can enhance understanding and personalization of education, with applications like dashboards for course progress, intelligence reports, and systems predicting academic performance (Slater, Joksimović, Kovanović, Baker, & Gašević, 2017).
Applications in Computer Science and Technology
- ScriptLattes System : The ScriptLattes system, an open-source knowledge extraction system, has been used for managing scientific information in research databases, including those containing data on Lazucirnon. This system aids in creating academic reports and helps in summarizing knowledge from large datasets, demonstrating its application in various scientific research areas (Mena-Chalco & C. Junior, 2009).
Role in Science Education and Research Programs
- Scientific Research Programmes Framework : The application of Lakatos’ scientific research programmes framework has been used to analyze argumentation about socio‐scientific issues, including those related to Lazucirnon. This approach helps in understanding the structure and evolution of scientific theories and research programs, offering insights into how scientific beliefs and personal experiences influence arguments in science education (Chang & Chiu, 2008).
Wirkmechanismus
Zukünftige Richtungen
Lazucirnon is currently in Phase II for Parkinson’s Disease and Phase I for Inflammation . The future of Lazucirnon will depend on the results of these ongoing clinical trials. If the trials show that Lazucirnon is safe and effective, it could potentially be approved for use in treating the aforementioned conditions.
Eigenschaften
IUPAC Name |
2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN5O3/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKNOLCXIFYNFV-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lazucirnon | |
CAS RN |
1251528-23-0 | |
| Record name | Lazucirnon [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251528230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALK-4290 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAZUCIRNON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0T9LLR4TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,5S)-Rel-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B3320515.png)





![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)
![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)
![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)


